5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Overview
Description
“5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of imidazo[1,2-a]pyridine . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h4-6H,1-3H2,(H,11,12);1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 202.64 .Scientific Research Applications
Synthesis and Pharmacological Applications
- Potassium-Competitive Acid Blockers : Imidazo[1,2-a]pyridine derivatives have been identified as candidates for further development as potassium-competitive acid blockers (P-CABs), showing potential for treating acid-related diseases (Palmer et al., 2007).
Chemical Synthesis and Properties
- Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton offers a versatile platform for generating stable N-heterocyclic carbenes, with potential applications in various chemical reactions (Alcarazo et al., 2005).
Medical Research
- Antituberculotic Activity : Derivatives of imidazo[1,2-a]pyridine, such as 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, have been synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).
Optical and Fluorescent Applications
- Fluorescent Probes : Certain imidazo[1,2-a]pyridine derivatives have been shown to act as efficient fluorescent probes for mercury ions, indicating potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).
Experimental and Theoretical Studies
- Functionalization Reactions : Imidazo[1,2-a]pyridine compounds have been the subject of experimental and theoretical studies focusing on functionalization reactions, highlighting their versatility in synthetic chemistry (Yıldırım et al., 2005).
Synthesis Methodologies
- Efficient Synthesis Techniques : Research has also focused on developing efficient synthesis techniques for imidazo[1,2-a]pyridine derivatives, which are crucial for their practical applications in various fields (Yu et al., 2018).
Therapeutic Agent Development
- Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold has been explored for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-7-carboxylic Acid Hydrochloride are currently unknown. This compound belongs to the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
As a member of the imidazopyridine class, it may interact with its targets through a variety of mechanisms, potentially altering cellular processes or signaling pathways
Biochemical Pathways
Given the broad applicability of the imidazopyridine class, this compound could potentially influence multiple pathways
Result of Action
As part of the imidazopyridine class, it may have diverse effects depending on its specific targets and the cellular context
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJPYVGUBXJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180718-21-2 | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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